Ethyl 2,2-diethylbutyrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-diethylbutyrate can be synthesized through the esterification of 2-ethylbutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the esterification reaction followed by purification steps such as distillation to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-diethylbutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 2-ethylbutyric acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, 2,2-diethylbutanol.
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Hydrolysis: 2-ethylbutyric acid and ethanol.
Reduction: 2,2-diethylbutanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
Ethyl 2,2-diethylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor, and in the production of various consumer products
Mechanism of Action
The mechanism of action of ethyl 2,2-diethylbutyrate primarily involves its hydrolysis by esterases, which cleave the ester bond to produce 2-ethylbutyric acid and ethanol. This reaction occurs through a nucleophilic attack on the carbonyl carbon of the ester, followed by the formation of a tetrahedral intermediate and subsequent breakdown to yield the hydrolysis products .
Comparison with Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a similar functional group but different alkyl substituents.
Isopropyl butyrate: An ester with a branched alkyl group similar to ethyl 2,2-diethylbutyrate
Uniqueness: this compound is unique due to its specific alkyl substituents, which confer distinct physical and chemical properties. Its branched structure can influence its reactivity and interactions with enzymes, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
ethyl 2,2-diethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-10(6-2,7-3)9(11)12-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSPQCOBPFDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335194 | |
Record name | ETHYL 2,2-DIETHYLBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34666-17-6 | |
Record name | ETHYL 2,2-DIETHYLBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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